1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene
Description
1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene is a polymethoxy-substituted aromatic compound characterized by two distinct 3,4,5-trimethoxyphenyl moieties. The central benzene ring is substituted with three methoxy groups, a methyl group, and a benzyl group bearing another 3,4,5-trimethoxyphenyl unit.
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26O6/c1-12-8-15(21-2)20(26-7)18(24-5)14(12)9-13-10-16(22-3)19(25-6)17(11-13)23-4/h8,10-11H,9H2,1-7H3 |
InChI Key |
NXTPRNCHHUKXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using 3,4,5-Trimethoxybenzyl Chloride
A catalyst-free Friedel-Crafts alkylation method, as described in CN110256210B , enables the coupling of 1,2,3-trimethoxy-5-methylbenzene with 3,4,5-trimethoxybenzyl chloride under inert conditions. The reaction proceeds via electrophilic aromatic substitution, leveraging the activating nature of methoxy groups to direct the benzyl group to the para position relative to existing substituents.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene, cyclohexane |
| Temperature | 80–140°C |
| Time | 5–30 hours |
| Atmosphere | Argon |
| Yield | 85–95% |
This method eliminates the need for traditional Lewis acid catalysts (e.g., AlCl₃), simplifying purification and reducing environmental waste.
Mechanistic Insights
The absence of a catalyst is attributed to the high electrophilicity of 3,4,5-trimethoxybenzyl chloride , which forms a stabilized carbocation intermediate under thermal conditions. The electron-rich aromatic ring of 1,2,3-trimethoxy-5-methylbenzene facilitates nucleophilic attack at position 4, guided by the ortho/para-directing effects of methoxy groups.
Stepwise Synthesis via Intermediate Functionalization
Preparation of 1,2,3-Trimethoxy-5-methylbenzene
The methyl-substituted core is synthesized through sequential methylation of pyrogallol derivatives. For example:
- Methylation of 3,4,5-trihydroxybenzoic acid using dimethyl sulfate in alkaline conditions yields 3,4,5-trimethoxybenzoic acid .
- Decarboxylation at elevated temperatures (180–200°C) produces 1,2,3-trimethoxybenzene , followed by Friedel-Crafts methylation using methyl chloride and AlCl₃ to introduce the methyl group at position 5.
Generation of 3,4,5-Trimethoxybenzyl Chloride
3,4,5-Trimethoxybenzyl alcohol is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane, achieving near-quantitative conversion to the corresponding benzyl chloride.
Typical Reaction:
$$
\text{3,4,5-Trimethoxybenzyl alcohol} + \text{SOCl}2 \xrightarrow{\text{DCM, 0–5°C}} \text{3,4,5-Trimethoxybenzyl chloride} + \text{SO}2 + \text{HCl}
$$
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Catalyst-Free Alkylation | No Lewis acid waste; simplified workup | High temperatures required | 85–95 |
| Stepwise Functionalization | Controlled regioselectivity | Multiple steps; lower overall efficiency | 60–75 |
| Condensation Reactions | Compatible with diverse substrates | Limited scalability | 70–80 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity exceeding 98% is achievable via recrystallization from ethanol/water mixtures, as demonstrated in CN101328138B .
Industrial and Environmental Considerations
The catalyst-free method aligns with green chemistry principles by minimizing metal waste and energy consumption. However, the use of high-boiling solvents (e.g., toluene) necessitates efficient recovery systems to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It can modulate various biochemical pathways, including oxidative stress, signal transduction, and gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 3,4,5-Trimethoxyphenyl Motifs
Table 1: Key Structural Analogues and Their Features
Notes:
- 3,4,5-TMP = 3,4,5-trimethoxyphenyl.
- The target compound’s benzyl-linked 3,4,5-TMP group distinguishes it from PODO-1 and oxazolone derivatives, which feature vinyl or benzylidene linkages.
Antitubulin and Antiangiogenic Activity
Compounds with 3,4,5-TMP groups, such as tubulin inhibitor 6h (IC₅₀ = 0.18 μM against MCF-7 cells), disrupt microtubule assembly and inhibit tumor angiogenesis . The target compound’s methoxy-rich structure may similarly interfere with tubulin polymerization, though its methyl group could enhance lipophilicity and membrane permeability compared to 6h .
PPARγ Agonism
PODO-1 derivatives (e.g., 3a and 3f) act as PPARγ partial agonists, reversing insulin resistance in diabetic models but with lower activity than pioglitazone . The target compound’s additional methoxy groups may improve receptor binding affinity, though steric hindrance from the benzyl group could reduce efficacy .
Herbicidal Activity
The target’s methyl group may modulate this selectivity by altering hydrophobicity and uptake efficiency .
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures.
- Catalyst loading : Excess AlCl₃ can lead to over-alkylation, reducing purity .
- Yield optimization : Reported yields range from 30–60%, depending on steric hindrance and electron-donating effects of methoxy groups .
Advanced: How can computational methods guide the optimization of regioselectivity during synthesis?
Density Functional Theory (DFT) calculations predict electronic and steric effects influencing regioselectivity:
- Electrostatic potential maps identify electron-rich sites on the benzene ring for benzylation .
- Transition state modeling reveals energy barriers for competing pathways (e.g., para vs. ortho substitution), aiding in catalyst design .
- Case study : For similar trimethoxyphenyl derivatives, DFT-guided solvent selection (e.g., dichloromethane vs. THF) reduced byproduct formation by 20% .
Basic: What spectroscopic techniques are most effective for structural validation?
- ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃) and methyl (-CH₃) groups.
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups) .
- X-ray crystallography : Resolves stereoelectronic effects of the benzyl group’s orientation (e.g., dihedral angles between aromatic rings) .
Advanced: How can conflicting bioactivity data from different studies be reconciled?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HCT116 vs. HeLa) or incubation times .
- Solubility limitations : Low aqueous solubility of trimethoxyphenyl derivatives may underreport IC₅₀ values. Use of DMSO carriers >0.1% can artifactually inhibit growth .
- Metabolic interference : Cytochrome P450 interactions in vivo may alter efficacy compared to in vitro results .
Q. Methodological resolution :
- Standardize assays using ISO-certified cell lines and controls.
- Perform dose-response curves with multiple solvents (e.g., PEG-400, cyclodextrin) to confirm solubility effects .
Basic: What are the known biological targets of this compound?
The compound’s trimethoxyphenyl moiety inhibits tubulin polymerization, similar to colchicine-site binders:
- Mechanism : Disrupts microtubule dynamics, leading to G2/M cell cycle arrest .
- Specificity : Higher potency against cancer cells (e.g., HCT116) vs. normal cells (e.g., L-02) due to selective uptake .
- Supporting data : IC₅₀ values of 0.5–2.0 µM in cytotoxicity assays .
Advanced: How can structure-activity relationship (SAR) studies improve antitumor efficacy?
Key modifications for enhanced activity:
- Benzyl group substitution : Replacing 3,4,5-trimethoxyphenyl with 2,4,5-trimethoxy analogs increases hydrophobic interactions with tubulin’s β-subunit .
- Methyl group position : Shifting the methyl group from position 5 to 6 reduces steric clash with Thr179 in tubulin, improving binding affinity by 40% .
- Methoxy count : Reducing methoxy groups from three to two (e.g., 3,4-dimethoxy) lowers metabolic degradation in liver microsomes .
Basic: What are the challenges in crystallizing this compound, and how are they addressed?
Q. Challenges :
Q. Solutions :
- Slow evaporation : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
- SHELX refinement : Resolve disordered methoxy groups via iterative least-squares cycles in crystallographic software .
Advanced: How can machine learning predict synthetic byproducts?
- Data input : Reaction parameters (temperature, catalyst, solvent) and starting material structures.
- Model output : Predicts likely byproducts (e.g., di-alkylated isomers or oxidation products) .
- Validation : For a related trimethoxyphenyl compound, ML models identified 85% of observed byproducts in HPLC traces .
Basic: What safety precautions are required during handling?
- Toxicity : Suspected carcinogen (analogous to trimethoxybenzene derivatives); use fume hoods and PPE .
- Waste disposal : Methoxy-containing byproducts require incineration or alkaline hydrolysis to avoid environmental persistence .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
